molecular formula C11H22O B2583245 (2R)-2-(2,2-Dimethylcyclohexyl)propan-1-ol CAS No. 2248214-49-3

(2R)-2-(2,2-Dimethylcyclohexyl)propan-1-ol

Cat. No.: B2583245
CAS No.: 2248214-49-3
M. Wt: 170.296
InChI Key: FTSACONFAHOHJT-RGURZIINSA-N
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Description

(2R)-2-(2,2-Dimethylcyclohexyl)propan-1-ol is a chiral alcohol compound with a cyclohexane ring substituted with a 2,2-dimethyl group and a propanol side chain

Properties

IUPAC Name

(2R)-2-(2,2-dimethylcyclohexyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O/c1-9(8-12)10-6-4-5-7-11(10,2)3/h9-10,12H,4-8H2,1-3H3/t9-,10?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTSACONFAHOHJT-RGURZIINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CCCCC1(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C1CCCCC1(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(2,2-Dimethylcyclohexyl)propan-1-ol typically involves the following steps:

    Cyclohexane Derivative Preparation: The starting material, 2,2-dimethylcyclohexanone, is prepared through the oxidation of 2,2-dimethylcyclohexanol using an oxidizing agent such as chromium trioxide.

    Reduction: The 2,2-dimethylcyclohexanone is then reduced to this compound using a reducing agent like sodium borohydride or lithium aluminum hydride under controlled conditions to ensure the desired stereochemistry.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often utilizing advanced catalytic systems and optimized reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(2,2-Dimethylcyclohexyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or PCC (Pyridinium chlorochromate).

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed

    Oxidation: 2,2-Dimethylcyclohexanone, 2,2-Dimethylcyclohexanoic acid.

    Reduction: 2,2-Dimethylcyclohexane.

    Substitution: Various substituted cyclohexyl derivatives.

Scientific Research Applications

(2R)-2-(2,2-Dimethylcyclohexyl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2R)-2-(2,2-Dimethylcyclohexyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(2,2-Dimethylcyclohexyl)propan-1-ol: The enantiomer of the compound, differing in the spatial arrangement of atoms.

    2,2-Dimethylcyclohexanol: Lacks the propanol side chain.

    2,2-Dimethylcyclohexanone: The oxidized form of the compound.

Uniqueness

(2R)-2-(2,2-Dimethylcyclohexyl)propan-1-ol is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This makes it valuable in asymmetric synthesis and as a potential therapeutic agent.

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